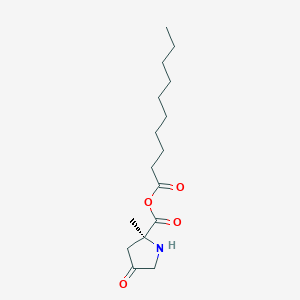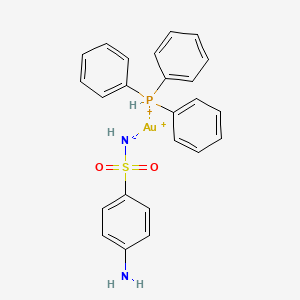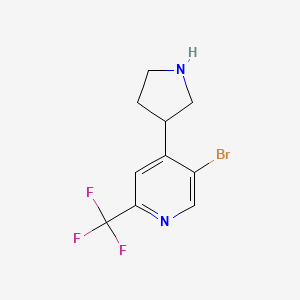![molecular formula C24H21ClN2O6 B12880285 Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate CAS No. 7061-86-1](/img/structure/B12880285.png)
Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate is an aromatic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.88 g/mol . This compound is known for its complex structure, which includes a cyclohexyl group, a furan ring, and a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of aromatic compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate
- Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate derivatives
- Other aromatic compounds with similar functional groups
Uniqueness
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
7061-86-1 |
|---|---|
Fórmula molecular |
C24H21ClN2O6 |
Peso molecular |
468.9 g/mol |
Nombre IUPAC |
cyclohexyl 4-[[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H21ClN2O6/c25-20-14-17(27(30)31)10-11-19(20)21-12-13-22(33-21)23(28)26-16-8-6-15(7-9-16)24(29)32-18-4-2-1-3-5-18/h6-14,18H,1-5H2,(H,26,28) |
Clave InChI |
SCIDQTLJBMIDTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
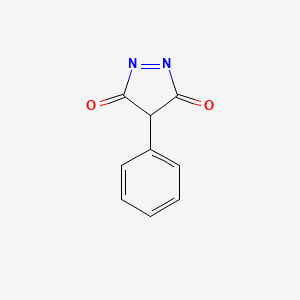


![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)
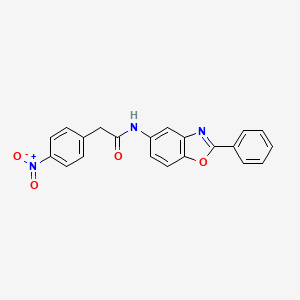
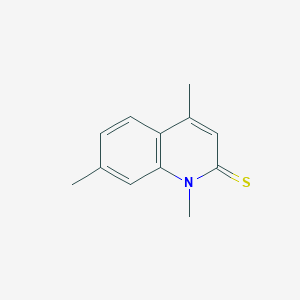


![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
